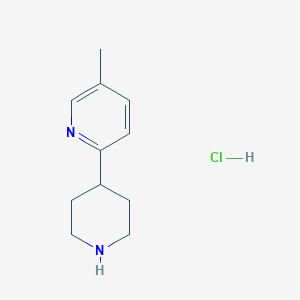

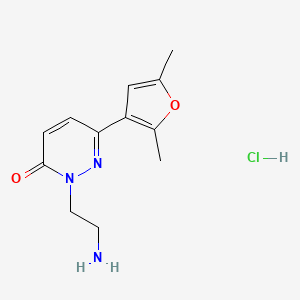

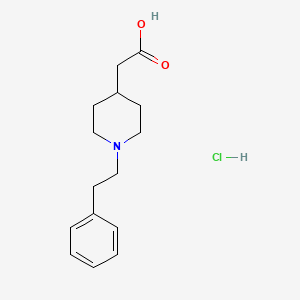

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride

Übersicht

Beschreibung

“5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride” is a chemical compound that belongs to the class of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular formula of “5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride” is C11H16N2 . The InChI code is InChI=1S/C11H16N2/c1-9-2-3-11 (8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 .Chemical Reactions Analysis

The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride” is 176.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 24.9 Ų .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition Properties

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride and similar piperidine derivatives have been researched for their corrosion inhibition properties. Kaya et al. (2016) studied three piperidine derivatives and their effectiveness in inhibiting the corrosion of iron. They employed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and binding energies of these compounds on iron surfaces (Kaya et al., 2016).

Synthesis and Structural Analysis

Research by Wojciechowska-Nowak et al. (2011) involved the synthesis and structural analysis of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of nicotine. They confirmed the structures through various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Application in Cancer Treatment

A compound structurally similar to 5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride, as described by ロバート ヘンリー,ジェームズ (2006), was identified as an Aurora kinase inhibitor, potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Intermediate in Pharmaceutical Synthesis

Shen Li (2012) synthesized 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine. This intermediate plays a crucial role in pharmaceutical synthesis (Shen Li, 2012).

Development of Synthetic Amino Acids

Shilin et al. (2019) reported on the synthesis of new ε-aminocaproic and γ-aminobutyric acid derivatives modified with a pyridin-2-yl substituent. These derivatives are of interest due to their potential biological activities (Shilin et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

Eigenschaften

IUPAC Name |

5-methyl-2-piperidin-4-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNQGXROFDCNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

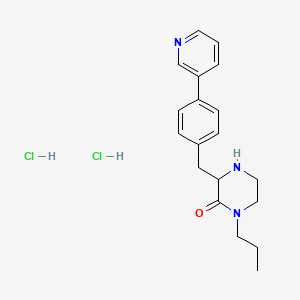

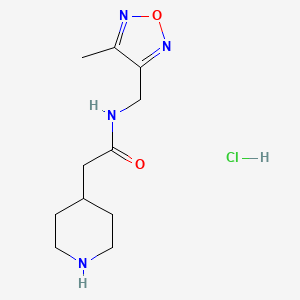

![3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402475.png)

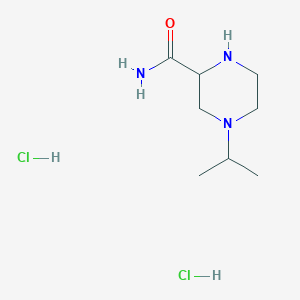

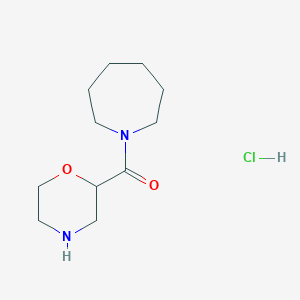

![4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402478.png)

![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)

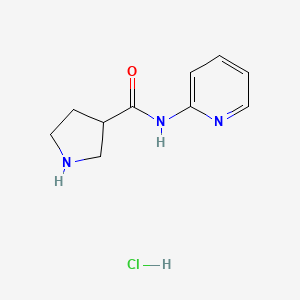

![Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride](/img/structure/B1402489.png)

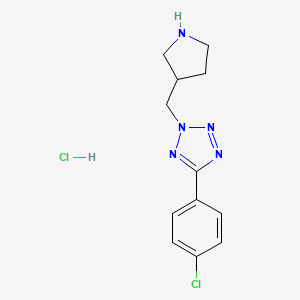

![1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride](/img/structure/B1402492.png)